[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C7H12F2O2 It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol typically involves the fluorination of a cyclobutyl precursor followed by the introduction of a methoxymethyl group. One common method involves the fluorination of 1-methylcyclobutane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). The resulting difluorinated product is then reacted with methanol to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and proper handling of fluorinating agents are crucial due to their reactive nature.
Chemical Reactions Analysis
Types of Reactions
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic pathways and interactions with biological targets, making them valuable tools in drug discovery and development.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Fluorinated compounds are known for their improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The methoxymethyl group can also play a role in modulating the compound’s interactions with biological targets. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
[3,3-difluoro-1-methylcyclobutyl]methanol: Similar structure but lacks the methoxymethyl group.
[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.
[3,3-difluoro-1-(chloromethyl)cyclobutyl]methanol: Similar structure but has a chloromethyl group instead of a methoxymethyl group.
Uniqueness
The uniqueness of [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol lies in its specific combination of fluorine atoms and a methoxymethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
2145926-13-0 |
---|---|
Molecular Formula |
C7H12F2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.